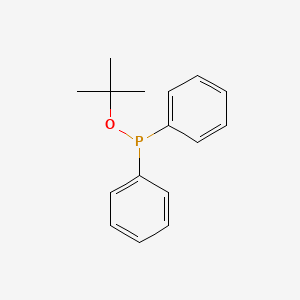

Phosphinous acid, diphenyl-, 1,1-dimethylethyl ester

Description

Phosphinous acid, diphenyl-, 1,1-dimethylethyl ester (CAS: Not explicitly provided in evidence; structurally related compounds are listed in , and 7) is an organophosphorus compound characterized by a phosphinous acid core (HPO) substituted with two phenyl groups and a tert-butyl (1,1-dimethylethyl) ester moiety. This compound belongs to the class of phosphinous acid esters, which are pivotal in catalysis, ligand design, and organic synthesis due to their electron-donating and steric properties .

Properties

CAS No. |

151484-28-5 |

|---|---|

Molecular Formula |

C16H19OP |

Molecular Weight |

258.29 g/mol |

IUPAC Name |

(2-methylpropan-2-yl)oxy-diphenylphosphane |

InChI |

InChI=1S/C16H19OP/c1-16(2,3)17-18(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |

InChI Key |

QGIMXDDOCRLZOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OP(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

Phosphinous acid, diphenyl-, 1,1-dimethylethyl ester (CAS Number: 27350-46-5) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇OP |

| Molecular Weight | 244.27 g/mol |

| Boiling Point | 326.6 °C |

| Flash Point | 184.7 °C |

Biological Activity Overview

Phosphinous acids and their derivatives exhibit a range of biological activities, including:

- Antimicrobial Properties : Various studies have reported that phosphinous acid derivatives possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes .

- Antioxidant Activity : These compounds have shown significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in preventing cellular damage and has implications for aging and chronic diseases .

- Anticancer Potential : Research indicates that certain phosphinous acid derivatives can induce apoptosis in cancer cells. For instance, compounds derived from phosphinous acids have been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for therapeutic applications .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of diphenyl phosphinous acid derivatives against several bacterial strains. The results indicated that these compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . -

Antioxidant Properties :

In an investigation of the antioxidant capacity of phosphinous acid derivatives, it was found that these compounds exhibited strong scavenging activity against DPPH radicals. The study utilized spectrophotometric methods to quantify the antioxidant potential, revealing a direct correlation between compound structure and antioxidant efficacy . -

Cytotoxicity Against Cancer Cells :

A recent study focused on the cytotoxic effects of phosphinous acid derivatives on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at higher concentrations, with morphological changes indicative of apoptosis observed through microscopy techniques .

Research Findings

- Mechanisms of Action : The biological activities of phosphinous acids are often linked to their ability to interact with cellular targets such as enzymes and membrane structures. For example, certain derivatives have been identified as inhibitors of key metabolic pathways in bacteria and cancer cells .

- Structure-Activity Relationship (SAR) : Variations in the chemical structure of phosphinous acids significantly influence their biological activity. Modifications in substituents can enhance or diminish their efficacy as antimicrobial or anticancer agents. This aspect is critical for the design of new therapeutic agents based on phosphinous acid scaffolds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between phosphinous acid esters are primarily determined by their substituents. Below is a detailed comparison with analogous compounds:

Structural Comparison

Functional and Reactivity Differences

- Electronic Effects : Substituents like 4-methoxyphenyl () donate electron density via resonance, altering the phosphorus center’s electrophilicity compared to purely alkyl-substituted esters.

- Applications : Cyclohexanediyl esters () may serve as chiral ligands due to their rigid backbone, whereas tert-butyl esters are often used in protecting-group chemistry due to their hydrolytic stability .

Related Phosphorus Esters

- Diphenyl methylphosphonate-resorcinol copolymer (): A polymeric analog with methylphosphonate and resorcinol units, highlighting the versatility of phosphorus esters in polymer chemistry .

- Phosphorodithioic acid derivatives (–11): Sulfur-containing analogs with distinct reactivity profiles, often used as pesticides or ligands .

Research Findings and Implications

- Synthetic Utility: Tert-butyl esters are preferred in peptide synthesis and organometallic catalysis due to their stability under basic conditions, as seen in tert-butyl propionate analogs () .

- Steric vs. Electronic Trade-offs : Bulky esters like tert-butyl may hinder coordination in metal complexes compared to smaller esters (e.g., methylphenyl in ), but they improve thermal stability .

- Hydrolytic Stability : The tert-butyl group’s resistance to hydrolysis contrasts with isopropyl or cyclohexanediyl esters, which may degrade faster under acidic conditions .

Q & A

Basic: What synthetic methodologies are recommended for preparing Phosphinous acid, diphenyl-, 1,1-dimethylethyl ester?

Answer:

The synthesis typically involves nucleophilic substitution or esterification reactions. A common approach is reacting diphenylphosphinous acid chloride [(Ph)₂P(O)Cl] with 1,1-dimethylethanol (tert-butanol) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . For example:

Procedure:

Dissolve diphenylphosphinous acid chloride (1 eq) in anhydrous dichloromethane.

Add tert-butanol (1.2 eq) and triethylamine (1.5 eq) dropwise under nitrogen.

Stir at 0°C for 2 hours, then warm to room temperature.

Purify via column chromatography (silica gel, hexane/ethyl acetate).

Key Considerations:

- Use inert conditions to prevent hydrolysis of the acid chloride.

- Monitor reaction progress by TLC or ³¹P NMR .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

A combination of techniques is required for unambiguous identification:

Methodological Note:

Advanced: How does the tert-butyl group influence steric effects in metal-ligand complexes involving this compound?

Answer:

The bulky tert-butyl group enhances steric hindrance, stabilizing low-coordinate metal centers and influencing reaction selectivity.

Experimental Design:

Synthesize metal complexes (e.g., Pd or Pt) with the ligand.

Compare catalytic activity with less hindered analogs (e.g., methyl esters) in cross-coupling reactions.

Analyze coordination geometry via X-ray crystallography .

Case Study:

Advanced: How should researchers resolve contradictions in reported hydrolytic stability data?

Answer:

Discrepancies may arise from solvent polarity, pH, or temperature variations. A systematic approach includes:

Controlled Hydrolysis Studies:

- Expose the compound to buffered solutions (pH 1–14) at 25–80°C.

- Monitor degradation via HPLC or ³¹P NMR .

Kinetic Analysis:

- Calculate rate constants (k) and activation energy (Eₐ) using the Arrhenius equation.

Example Data:

| pH | Half-life (25°C) | Degradation Product |

|---|---|---|

| 2 | 48 hours | Diphenylphosphinous acid |

| 7 | >30 days | None detected |

Reference: Stability trends align with tert-butyl ester hydrolysis mechanisms .

Advanced: What computational methods are used to predict the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations provide insights into electronic structure and reactivity:

Geometry Optimization:

- Use B3LYP/6-31G(d) to optimize the molecular structure.

Frontier Molecular Orbitals:

- Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites.

Key Findings:

- The tert-butyl group reduces electron density at phosphorus, as shown by Natural Bond Orbital (NBO) analysis .

Advanced: How can researchers mitigate air sensitivity during handling?

Answer:

The compound may oxidize in air due to the P(III) center. Recommended practices:

Storage:

- Store under argon at –20°C in flame-sealed ampoules.

Handling:

- Use gloveboxes or Schlenk lines for transfers .

Stability Testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.